

# Spectroscopic Profile of Diethyl 1H-Pyrazole-3,5-dicarboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** diethyl 1H-pyrazole-3,5-dicarboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl 1H-pyrazole-3,5-dicarboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a workflow for its synthesis and analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **diethyl 1H-pyrazole-3,5-dicarboxylate**, providing a quantitative basis for its identification and characterization.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **diethyl 1H-pyrazole-3,5-dicarboxylate** is characterized by three distinct signals corresponding to the protons of the pyrazole ring and the ethyl ester groups.[\[1\]](#)

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Pyrazole C4-H	~7.0	Singlet	-	1H
-O-CH <sub>2</sub> -CH <sub>3</sub>	~4.4	Quartet	~7	4H
-O-CH <sub>2</sub> -CH <sub>3</sub>	~1.4	Triplet	~7	6H

## <sup>13</sup>C NMR Spectroscopic Data

The proton-decoupled <sup>13</sup>C NMR spectrum of the symmetrically substituted **diethyl 1H-pyrazole-3,5-dicarboxylate** is expected to show five distinct signals.[\[1\]](#)

Carbon Assignment	Approximate Chemical Shift ( $\delta$ , ppm)
C=O (Ester)	~160
C3/C5 (Pyrazole)	140 - 150
C4 (Pyrazole)	~115
-O-CH <sub>2</sub> -CH <sub>3</sub>	60 - 65
-O-CH <sub>2</sub> -CH <sub>3</sub>	~14

## Infrared (IR) Spectroscopic Data

The IR spectrum of **diethyl 1H-pyrazole-3,5-dicarboxylate** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
N-H Stretch	~3200-3400	Medium-Strong, Broad
C-H Stretch (Alkyl)	3000–2850	Medium
C=O Stretch (Ester)	1740–1685	Strong
C-O Stretch (Ester)	1300–1000	Strong

The prominent carbonyl (C=O) stretching vibration from the two equivalent ester groups is a key feature of the IR spectrum.<sup>[1]</sup> In the related 1H-pyrazole-3,5-dicarboxylic acid, this stretch is observed at 1674 cm<sup>-1</sup>.<sup>[1]</sup>

## Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of **diethyl 1H-pyrazole-3,5-dicarboxylate**. The molecular formula is C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub>, which corresponds to a molecular weight of 212.2 g/mol .  
<sup>[1]</sup>

m/z	Assignment
212	[M] <sup>+</sup> (Molecular Ion)

Common fragmentation patterns for this compound and its analogs include the loss of an ethoxy radical (•OC<sub>2</sub>H<sub>5</sub>, 45 Da) or an ethyl radical (•C<sub>2</sub>H<sub>5</sub>, 29 Da).

## Experimental Protocols

### Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.<sup>[1]</sup> For the synthesis of **diethyl 1H-pyrazole-3,5-dicarboxylate**, a symmetrical 1,3-dicarbonyl precursor such as diethyl 2-formyl-3-oxosuccinate would be reacted with hydrazine.

Procedure:

- Dissolve diethyl 2-formyl-3-oxosuccinate in a suitable solvent, such as ethanol.
- Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.
- The reaction mixture is then heated under reflux for a specified period.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.

- The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure **diethyl 1H-pyrazole-3,5-dicarboxylate**.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **diethyl 1H-pyrazole-3,5-dicarboxylate** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). For  $^1\text{H}$  NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of the compound in a volatile solvent (e.g., acetone) and depositing a drop onto a KBr or NaCl plate.<sup>[2]</sup> Allow the solvent to evaporate completely.
- Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

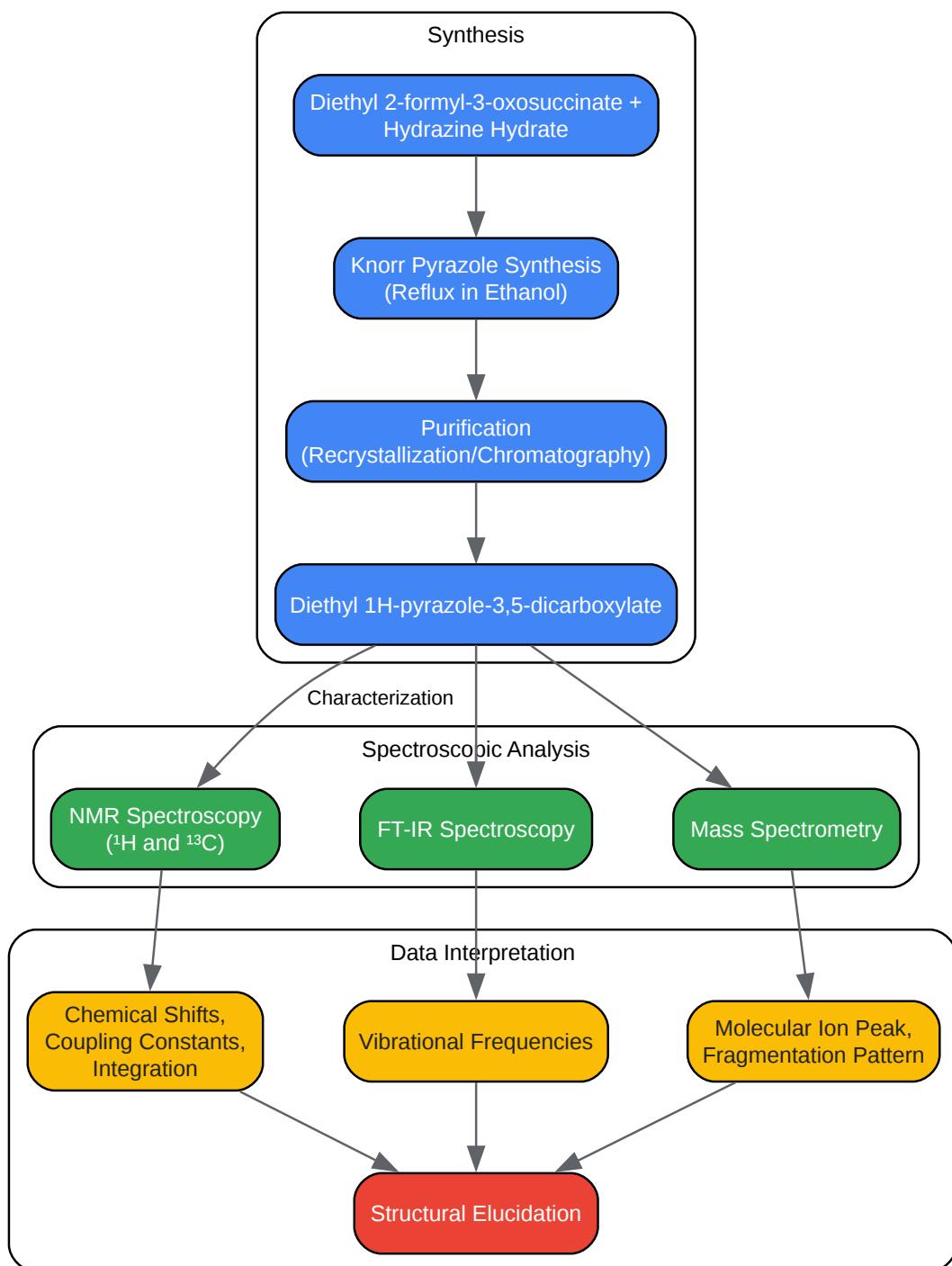
Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **diethyl 1H-pyrazole-3,5-dicarboxylate**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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## References

- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]
- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
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